molecular formula C19H12ClFN2O3S B4075776 2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide

2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide

Cat. No. B4075776
M. Wt: 402.8 g/mol
InChI Key: KZVUVKZBTNRUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as CNB-001 or BNC210 and has been found to have several promising properties that make it an excellent candidate for further study.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and stress responses. CNB-001 has been found to increase the activity of GABA receptors, leading to a reduction in anxiety-like behavior in animal models.
Biochemical and Physiological Effects:
In addition to its anxiolytic effects, CNB-001 has been found to have several other biochemical and physiological effects. Studies have shown that CNB-001 can reduce inflammation and oxidative stress, which are implicated in several diseases. Additionally, CNB-001 has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 is its high purity and stability, which makes it an excellent candidate for use in lab experiments. Additionally, CNB-001 has been found to be well-tolerated in animal models, making it a safe compound for use in research. However, one limitation of CNB-001 is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several promising future directions for research on CNB-001. One area of research is in the development of new anxiety medications. CNB-001 has been found to have anxiolytic effects in animal models, making it a potential candidate for the development of new medications. Additionally, CNB-001 has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of CNB-001 in these areas.

Scientific Research Applications

CNB-001 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of anxiety disorders. Studies have shown that CNB-001 has anxiolytic effects in animal models, making it a potential candidate for the development of new anxiety medications.

properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)sulfanyl-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O3S/c20-16-11-14(23(25)26)9-10-18(16)27-17-4-2-1-3-15(17)19(24)22-13-7-5-12(21)6-8-13/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVUVKZBTNRUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide
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2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide
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